molecular formula C12H12ClN3O B7557315 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide

Cat. No. B7557315
M. Wt: 249.69 g/mol
InChI Key: UNGQKQZPELVRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is also readily available in large quantities, which makes it a cost-effective compound for research. However, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of focus is the development of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of focus is the investigation of the molecular mechanisms underlying the effects of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide on cellular signaling pathways and enzyme activity. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in animal models and humans.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 2-(pyrazol-1-ylmethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in its pure form.

Scientific Research Applications

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In drug discovery, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biochemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its effects on cellular signaling pathways and enzyme activity.

properties

IUPAC Name

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-5-2-1-4-10(11)9-16-7-3-6-14-16/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGQKQZPELVRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide

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